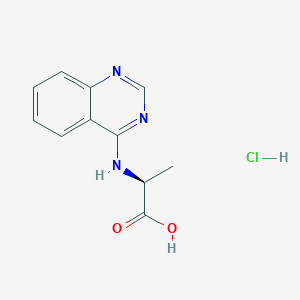
Quinazolin-4-yl-L-alanine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolin-4-yl-L-alanine hydrochloride is a compound that belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinazolin-4-yl-L-alanine hydrochloride typically involves the formation of the quinazoline ring followed by the introduction of the alanine moiety. One common method involves the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazoline ring. This is followed by the coupling of the quinazoline derivative with L-alanine under suitable conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal catalysts, such as copper or palladium, to facilitate the cyclization and coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions: Quinazolin-4-yl-L-alanine hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Quinazolin-4-yl-L-alanine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of quinazolin-4-yl-L-alanine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Quinazolin-4-one: A closely related compound with similar biological activities but lacking the alanine moiety.
Quinazoline-2,4-dione: Another similar compound with a different substitution pattern on the quinazoline ring.
Uniqueness: Quinazolin-4-yl-L-alanine hydrochloride is unique due to the presence of the alanine moiety, which can enhance its biological activity and specificity compared to other quinazoline derivatives .
Propiedades
Fórmula molecular |
C11H12ClN3O2 |
|---|---|
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
(2S)-2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H/t7-;/m0./s1 |
Clave InChI |
AKYCPBYSDCBNCG-FJXQXJEOSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
SMILES canónico |
CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


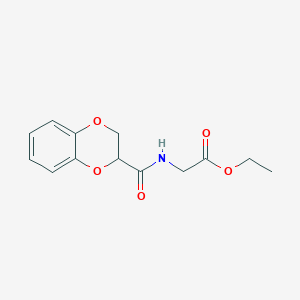
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12487393.png)
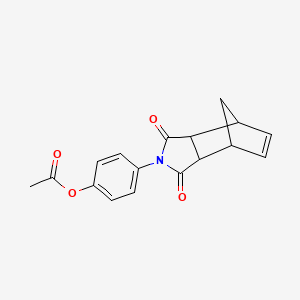
![3-bromo-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487419.png)
![Methyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487420.png)
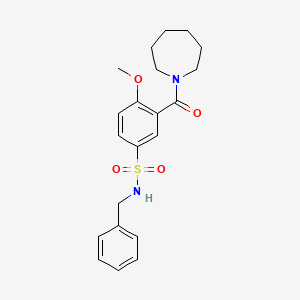
![5-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12487437.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate](/img/structure/B12487440.png)
![3-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487445.png)

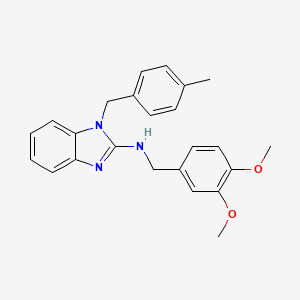

![ethyl 4-({[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12487465.png)
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487468.png)
